![molecular formula C18H10S2 B1434743 Phenanthro[1,2-b:8,7-b']dithiophene CAS No. 1491133-64-2](/img/structure/B1434743.png)

Phenanthro[1,2-b:8,7-b']dithiophene

Übersicht

Beschreibung

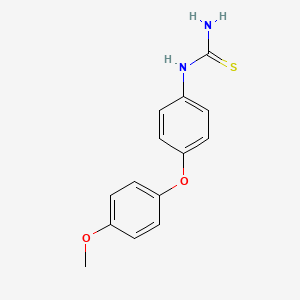

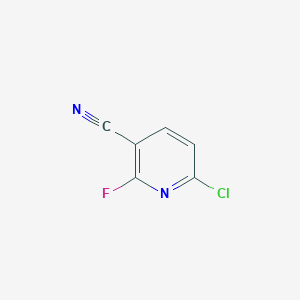

Phenanthro[1,2-b:8,7-b’]dithiophene is a new picene-type molecule that has been synthesized for use in organic field-effect transistors (OFETs) . The molecule consists of a phenanthrene core with two thiophene rings fused on the ends . This molecule can be recognized as a picene analogue .

Synthesis Analysis

The molecule was synthesized for use in organic field-effect transistors (OFETs) . An array of phenanthro[2,1-b:7,8-b’]dithiophene (PDT-2) derivatives was designed by introducing five types of alkyl (CnH2n+1; n = 8, 10, 12, 13, and 14) or two types of decylthienyl groups at 2,7-positions of the PDT-2 core .Molecular Structure Analysis

The electronic structure of the molecule was determined by its optical absorption spectrum together with a theoretical calculation based on density functional theory (DFT) . The topological and electronic structures of thin films produced by direct thermal evaporation of the compounds and by deposition from a solution were characterized by optical imaging, X-ray diffraction, and atomic force microscopy .Chemical Reactions Analysis

Field-effect transistors (FETs) have been fabricated with thin films of a series of 2,9-dialkylated phenanthro[1,2-b:8,7-b’]dithiophene derivatives . The FET characteristics of these thin-film FETs with an SiO2 gate dielectric as well as high-k gate dielectrics were recorded .Physical And Chemical Properties Analysis

The physicochemical properties of an array of phenanthro[2,1-b:7,8-b’]dithiophene (PDT-2) derivatives were reported . The solubility was gradually decreased as the chain length was increased . For instance, C8-PDT-2 exhibited the highest solubility (5.0 g/L) in chloroform .Wissenschaftliche Forschungsanwendungen

Solar Cell Applications

Phenanthro[1,2-b:8,7-b']dithiophene (PDT) shows promising applications in the field of solar cells. The synthesis, characterization, and application of PDT-based polymers, when combined with diketopyrrolopyrrole or isoindigo units, have been explored. These polymers demonstrate strong aggregation behavior, high thermal stability, and a short π–π stacking distance, suitable for high-performance organic materials. Their strong intermolecular interaction leads to extended absorption up to 1000 nm, with a band gap of approximately 1.2 eV. However, such interactions reduce solubility and molecular weights, resulting in moderate field-effect mobility and power conversion efficiency in solar cells. Optimizing the molecular weight and thin-film structure of these polymers can significantly enhance the power conversion efficiency of solar cells, with recorded efficiencies as high as 6.1%. The polymers' alkyl side chains and their molecular order greatly influence the solar cell performance, indicating the importance of molecular design in improving solar cell applications (Mori et al., 2015), (Mori et al., 2017), (Nishinaga et al., 2015).

Transistor Applications

PDT also shows significant potential in transistor applications. The synthesis, characterization, and application of PDT-based polymers combined with different units such as difluorobenzothiadiazole have been reported. These polymers demonstrate favorable orientations for transistor applications due to their molecular structure. Adjustments in the alkyl side chains and the π-π stacking distance are crucial for enhancing the field-effect mobility and overall performance of organic field-effect transistors (OFETs). PDT-based polymers with optimal side chains and high molecular weight exhibit high hole mobilities and power conversion efficiency in OFET devices (Mori et al., 2018), (Mori & Nishihara, 2018).

Wirkmechanismus

Target of Action

Phenanthro[1,2-b:8,7-b’]dithiophene is primarily targeted for use in organic field-effect transistors (OFETs) . The molecule consists of a phenanthrene core with two thiophene rings fused on the ends .

Mode of Action

The electronic structure of Phenanthro[1,2-b:8,7-b’]dithiophene was determined by its optical absorption spectrum together with a theoretical calculation based on density functional theory (DFT) . The topological and electronic structures of thin films produced by direct thermal evaporation of the compounds and by deposition from a solution were characterized by optical imaging, X-ray diffraction, and atomic force microscopy .

Biochemical Pathways

It is known that the molecule’s electronic structure and topological properties play a crucial role in its function in ofets .

Pharmacokinetics

The field-effect mobility of the molecule, which can be considered analogous to bioavailability in pharmacokinetics, was found to be as high as 10 −1 cm 2 V −1 s −1 .

Result of Action

The result of Phenanthro[1,2-b:8,7-b’]dithiophene’s action is the creation of high-performance transistors. FET devices fabricated with thin films of Phenanthro[1,2-b:8,7-b’]dithiophene showed field-effect mobility as high as 10 −1 cm 2 V −1 s −1 .

Action Environment

The performance of Phenanthro[1,2-b:8,7-b’]dithiophene in OFETs can be influenced by environmental factors such as the type of gate dielectric used. For instance, the field-effect mobility was found to be higher when a HfO 2 gate dielectric was used compared to an SiO 2 gate dielectric .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Phenanthro[1,2-b:8,7-b’]dithiophene plays a crucial role in biochemical reactions due to its unique electronic properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it suitable for use in biosensors and other bioelectronic devices . The compound’s ability to form stable complexes with biomolecules also makes it a valuable tool for studying protein-ligand interactions and enzyme kinetics .

Cellular Effects

Phenanthro[1,2-b:8,7-b’]dithiophene has been shown to affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, phenanthro[1,2-b:8,7-b’]dithiophene can influence the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of phenanthro[1,2-b:8,7-b’]dithiophene involves its interaction with specific biomolecules, leading to changes in their activity and function. The compound can bind to enzymes and proteins, either inhibiting or activating their activity depending on the context . This binding can result in conformational changes in the biomolecules, affecting their ability to catalyze reactions or interact with other molecules . Additionally, phenanthro[1,2-b:8,7-b’]dithiophene can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenanthro[1,2-b:8,7-b’]dithiophene can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term studies have shown that phenanthro[1,2-b:8,7-b’]dithiophene can have lasting effects on cellular function, including changes in cell proliferation and differentiation . These effects are likely due to the compound’s ability to modulate key signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of phenanthro[1,2-b:8,7-b’]dithiophene in animal models vary with different dosages. At low doses, the compound can enhance cellular function and promote tissue regeneration . At high doses, phenanthro[1,2-b:8,7-b’]dithiophene can be toxic, leading to adverse effects such as cell death and tissue damage . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

Phenanthro[1,2-b:8,7-b’]dithiophene is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing cellular energy production and overall metabolism .

Transport and Distribution

Within cells and tissues, phenanthro[1,2-b:8,7-b’]dithiophene is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability .

Subcellular Localization

Phenanthro[1,2-b:8,7-b’]dithiophene is localized to specific subcellular compartments, where it can interact with target biomolecules and modulate their activity. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific organelles . This subcellular localization is crucial for the compound’s function, as it allows phenanthro[1,2-b:8,7-b’]dithiophene to interact with key regulatory proteins and enzymes involved in cellular processes .

Eigenschaften

IUPAC Name |

8,15-dithiapentacyclo[11.7.0.02,10.05,9.014,18]icosa-1(13),2(10),3,5(9),6,11,14(18),16,19-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10S2/c1-3-13-14-4-2-12-8-10-20-18(12)16(14)6-5-15(13)17-11(1)7-9-19-17/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRRRFIZJNHSLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C=CC4=C3SC=C4)C5=C1C=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1434662.png)

![[(Z)-1-[(S)-(2-Chlorophenyl)(methoxycarbonyl)methyl]-4beta-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidine-3-ylidene]acetic acid](/img/structure/B1434668.png)

![Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B1434671.png)

![Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1434677.png)

![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434679.png)